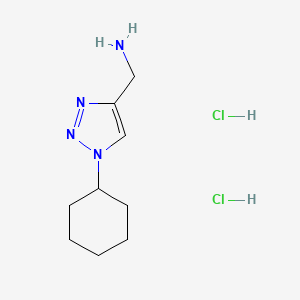
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3,3,3-trifluoropropyl)pyrrolidin-3-one, while reduction may produce 3-(3,3,3-trifluoropropyl)pyrrolidine .
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
3-(3,3,3-Trifluoropropyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(3,3,3-Trifluoropropyl)pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
3-(3,3,3-Trifluoropropyl)azetidine: A smaller ring structure that may result in different steric and electronic effects
Uniqueness: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoropropyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further functionalization and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H12F3NO |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoropropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)2-1-6(12)3-4-11-5-6/h11-12H,1-5H2 |
Clave InChI |
MLWSVBKECFTNPE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)


![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)


![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

